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molecular formula C7H7ClN2 B8353149 m-Toluenediazonium chloride

m-Toluenediazonium chloride

Cat. No. B8353149
M. Wt: 154.60 g/mol
InChI Key: VHDYESMZHSEMIP-UHFFFAOYSA-M
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Patent
US04515940

Procedure details

When these processes are repeated using variously substituted aryldiazonium salts, very variable yields of between 40 and 85% of theory are obtained. For example, p-chlorobenzenediazonium chloride gives 43%, m-chlorobenzenediazonium chloride gives 36%, m-toluenediazonium chloride gives 69%, o-chlorobenzenediazonium chloride gives 36%, p-dimethylaminobenzenediazonium chloride gives 54%, p-carbamoylbenzenediazonium chloride gives 58%, benzenediazonium chloride gives 72%, p-methoxybenzenediazonium chloride gives 80% and p-sulfobenzenediazonium chloride gives 10 to 20% of the corresponding diazosulfonate.
[Compound]
Name
substituted aryldiazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]#[N:10])=[CH:5][CH:4]=1.[Cl-].Cl[C:13]1C=C([N+]#N)C=CC=1>>[Cl-:2].[C:8]1([CH3:13])[CH:3]=[CH:4][CH:5]=[C:6]([N+:9]#[N:10])[CH:7]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
substituted aryldiazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].ClC1=CC=C(C=C1)[N+]#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].ClC=1C=C(C=CC1)[N+]#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
very variable yields of between 40 and 85% of theory
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C1(=CC(=CC=C1)[N+]#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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